4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-
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Overview
Description
4-Chloro-5-(ethylthio)-4H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom at the fourth position and an ethylthio group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with carbon disulfide, followed by chlorination. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the cyclization and chlorination steps .
Industrial Production Methods: Industrial production of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon and hydrogen gas.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-5-(ethylthio)-4H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in microbial metabolism. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
- 4-Chloro-5-(methylthio)-4H-1,2,3-triazole
- 4-Chloro-5-(phenylthio)-4H-1,2,3-triazole
- 4-Chloro-5-(butylthio)-4H-1,2,3-triazole
Comparison: 4-Chloro-5-(ethylthio)-4H-1,2,3-triazole is unique due to its specific ethylthio substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The ethylthio group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
664979-96-8 |
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Molecular Formula |
C4H6ClN3S |
Molecular Weight |
163.63 g/mol |
IUPAC Name |
4-chloro-5-ethylsulfanyl-4H-triazole |
InChI |
InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3 |
InChI Key |
KOGWNDKHHGZCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=NC1Cl |
Origin of Product |
United States |
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